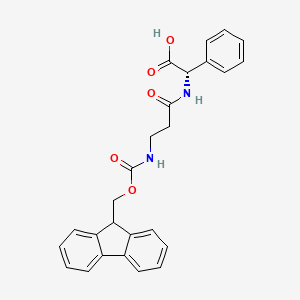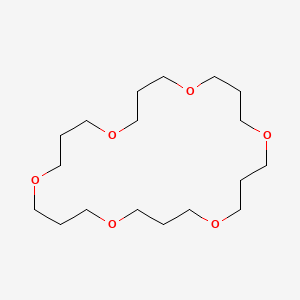
1,5,9,13,17,21-Hexaoxacyclotetracosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,9,13,17,21-Hexaoxacyclotetracosane is a macrocyclic compound with the molecular formula C18H36O6. It is a member of the crown ether family, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications.
Méthodes De Préparation
The synthesis of 1,5,9,13,17,21-Hexaoxacyclotetracosane typically involves the cyclization of linear polyethers. One common method is the Williamson ether synthesis, where a diol reacts with a dihalide in the presence of a base to form the cyclic ether. The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent side reactions. Industrial production methods may involve the use of high-dilution techniques to favor the formation of the macrocyclic product over linear polymers.
Analyse Des Réactions Chimiques
1,5,9,13,17,21-Hexaoxacyclotetracosane undergoes various chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal cations such as sodium, potassium, and calcium. These reactions are typically carried out in polar solvents like water or methanol.
Substitution Reactions: The ether groups can undergo nucleophilic substitution reactions, where a nucleophile replaces one of the ether oxygen atoms.
Oxidation and Reduction: The compound can be oxidized to form peroxides or reduced to form alcohols, depending on the reagents and conditions used.
Common reagents for these reactions include alkali metal salts, nucleophiles like halides or thiolates, and oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions but often include metal complexes, substituted ethers, and oxidized or reduced derivatives.
Applications De Recherche Scientifique
1,5,9,13,17,21-Hexaoxacyclotetracosane has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst to facilitate reactions between ionic compounds and organic solvents. It also serves as a ligand in coordination chemistry to stabilize metal cations.
Biology: The compound is used in the study of ion transport across biological membranes, as it can mimic the function of natural ion channels.
Medicine: Crown ethers like this compound are investigated for their potential use in drug delivery systems, where they can encapsulate and transport therapeutic ions or molecules.
Industry: It is used in the extraction and separation of metal ions from mixtures, as well as in the synthesis of specialized polymers and materials.
Mécanisme D'action
The primary mechanism by which 1,5,9,13,17,21-Hexaoxacyclotetracosane exerts its effects is through the formation of stable complexes with metal cations. The ether oxygen atoms in the ring coordinate with the cation, effectively encapsulating it within the macrocyclic structure. This complexation can alter the solubility, reactivity, and transport properties of the cation, making it useful in various chemical and biological processes. The molecular targets and pathways involved include ion channels, transport proteins, and catalytic sites in enzymes.
Comparaison Avec Des Composés Similaires
1,5,9,13,17,21-Hexaoxacyclotetracosane is unique among crown ethers due to its specific ring size and the number of ether oxygen atoms. Similar compounds include:
18-Crown-6: A smaller crown ether with six ether oxygen atoms and a ring size of 18 atoms. It is commonly used for complexing potassium ions.
15-Crown-5: Another smaller crown ether with five ether oxygen atoms and a ring size of 15 atoms, often used for complexing sodium ions.
24-Crown-8: A larger crown ether with eight ether oxygen atoms and a ring size of 24 atoms, used for complexing larger cations like barium.
The uniqueness of this compound lies in its ability to form stable complexes with a specific range of cations, making it suitable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C18H36O6 |
|---|---|
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
1,5,9,13,17,21-hexaoxacyclotetracosane |
InChI |
InChI=1S/C18H36O6/c1-7-19-9-2-11-21-13-4-15-23-17-6-18-24-16-5-14-22-12-3-10-20-8-1/h1-18H2 |
Clé InChI |
MQXHWYKFTWVXQE-UHFFFAOYSA-N |
SMILES canonique |
C1COCCCOCCCOCCCOCCCOCCCOC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


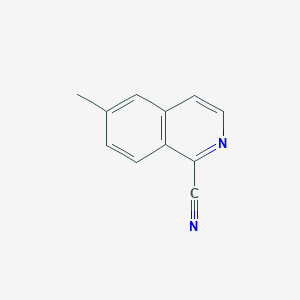
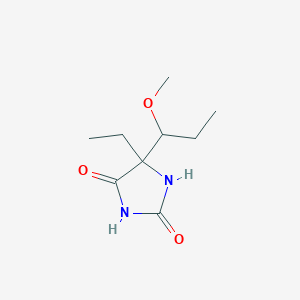
![(4-Aminophenyl) [5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12826724.png)
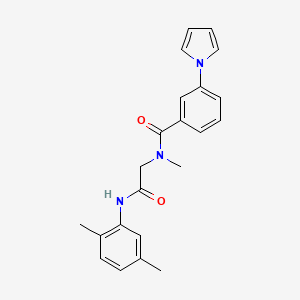
![(3aS,6aR)-hexahydro-2H-Pyrrolo[3,4-d]oxazol-2-one](/img/structure/B12826749.png)
![S-(1H-Benzo[d]imidazol-2-yl)thiohydroxylamine](/img/structure/B12826760.png)
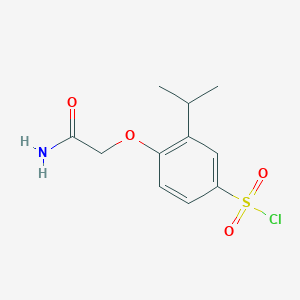
![Benzyl (4-(2-aminoethyl)bicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B12826768.png)
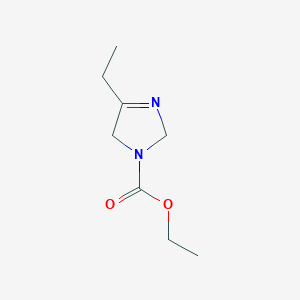
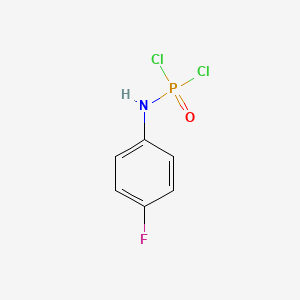
![7-Chloro-6-fluoro-4a,8a-dihydro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12826782.png)
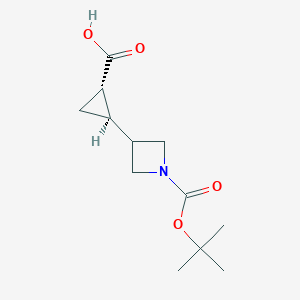
![strontium;1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B12826799.png)
